molecular formula C10H8Cl2N2OS B2415660 2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide CAS No. 2411248-61-6

2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide

Cat. No.: B2415660
CAS No.: 2411248-61-6
M. Wt: 275.15
InChI Key: SVMHCPQBHGNKLH-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide typically involves the reaction of 2-chloroacetamide with 5-chloro-2-methyl-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Condensation: Formation of imines or enamines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide is unique due to the presence of both chlorine and methyl groups on the benzothiazole ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-5-13-10-7(16-5)3-2-6(12)9(10)14-8(15)4-11/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHCPQBHGNKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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